
Cysteine-S-sulfate, Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cysteine involves the assimilation of sulfate into organic compounds within living organisms. A significant pathway for cysteine biosynthesis in plants, which could be extrapolated to understand its formation in other organisms, involves enzymes such as β-cyanoalanine synthase and o-acetylserine (thiol) lyase. These enzymes catalyze the incorporation of sulfur into organic molecules, leading to the formation of cysteine as an essential sulfur-containing amino acid (Novero, 2009).
Molecular Structure Analysis
Cysteine's molecular structure, characterized by its sulfur-containing side chain, allows for its participation in various chemical reactions. The thiol group (-SH) in cysteine contributes to its reactivity, enabling it to engage in redox reactions, form disulfide bonds, and act as a nucleophile in enzymatic reactions. This unique structure underpins its role in protein folding, stability, and function.
Chemical Reactions and Properties
Cysteine participates in numerous chemical reactions, including redox reactions, where it can undergo oxidation to form cystine through the formation of disulfide bonds. This property is crucial for the structural integrity of proteins, especially those involved in extracellular environments. Additionally, cysteine's thiol group can undergo various modifications, contributing to the regulation of protein function and activity (Darroudi & Mohammadi Ziarani, 2021).
Physical Properties Analysis
The physical properties of cysteine, including its solubility in water and its crystalline form as cysteine-S-sulfate monohydrate, are influenced by its molecular structure. The presence of the polar thiol group and the ability to form hydrogen bonds contribute to its solubility, affecting its interaction with other molecules in biological systems.
Chemical Properties Analysis
Cysteine's chemical properties, such as its pKa value, reflect its acidity and reactivity, particularly of the thiol group. These properties facilitate its role in enzymatic catalysis and the regulation of biochemical pathways through post-translational modifications of proteins. The reactivity of cysteine's thiol group is also central to its role in antioxidant defense mechanisms, through the synthesis of glutathione, a major cellular antioxidant (Kopriva, 2006).
Wissenschaftliche Forschungsanwendungen
1. Metabolic Impact and Neurotoxicity
Cysteine-S-sulfate has been identified as a significant metabolite in patients with cysteine oxidase deficiency, a condition associated with brain damage and mental retardation. Its structure, similar to neuroexcitatory and neurotoxic amino acids like glutamate, suggests its potential role in neurotoxicity. Experiments demonstrate that cysteine-S-sulfate can induce neuropathology in the central nervous system, resembling glutamate-type damage, which may contribute to brain damage in sulfite oxidase deficiency (Olney, Misra, & Gubareff, 1975).
2. Homeostatic Regulation in Cysteine Catabolism
Cysteine plays a crucial role in redox homeostasis, protein functionality, and metabolism. Its catabolism leads to the production of taurine, thiosulfate, and sulfate. Sulfite, an intermediate in cysteine catabolism, is cytotoxic and can produce neurotoxic S-sulfonates. Deficiencies in cysteine or hydrogen sulfide catabolism can lead to severe forms of encephalopathy due to the accumulation of sulfite and hydrogen sulfide (Kohl, Mellis, & Schwarz, 2018).
3. Role in Sulfur Assimilation and Sulfate Reduction
Cysteine is integral to the reductive sulfate assimilation pathway in bacteria and plants, serving as the precursor for sulfur-containing compounds. Studies reveal its role in mediating sulfur uptake and assimilation, with cysteine biosynthesis ceasing in the presence of sufficient sulfur due to regulatory mechanisms (Kredich, 2008).
4. Sulfate Assimilation and Plant Metabolism
In plants, cysteine, produced via sulfate assimilation, is vital for growth and stress defense. It acts as a sulfur donor for methionine, glutathione, and other sulfur compounds. Genetic studies in Arabidopsis have provided insights into the regulation and specific functions of enzymes involved in sulfate assimilation (Kopriva et al., 2009).
5. Synthesis Methodology and Characterization
An improved method for synthesizing and isolating cysteine-S-sulfate monohydrate has been developed, offering better yield and purity. This method's significance lies in providing a stable form of cysteine-S-sulfate for research and potential applications (Segel & Johnson, 1963).
Safety And Hazards
Zukünftige Richtungen
Cysteine-S-sulfate has potential applications in the industrial fed-batch cultivation of mammalian cells, used for the production of therapeutic proteins such as monoclonal antibodies . It has been used in neutral pH feeds, yielding a comparable maximum viable cell density, prolonged viability, and increased titer compared to the two-feed system .
Eigenschaften
CAS-Nummer |
210110-94-4 |
|---|---|
Produktname |
Cysteine-S-sulfate, Monohydrate |
Molekularformel |
C₃H₇NO₅S₂·H₂O |
Molekulargewicht |
219.24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)
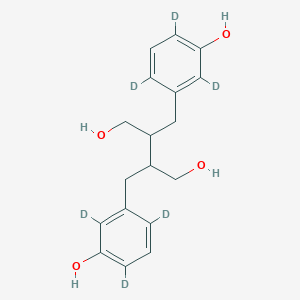
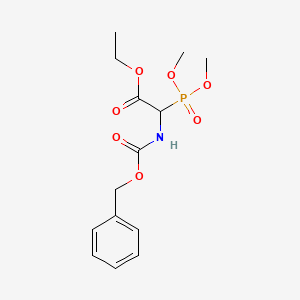
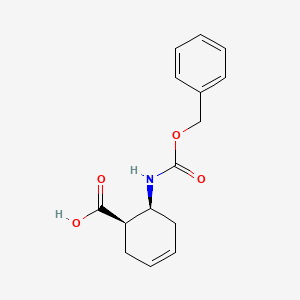
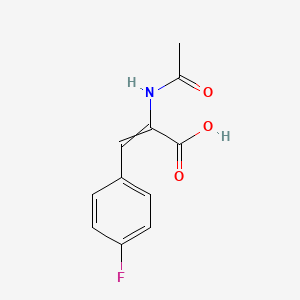
![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)
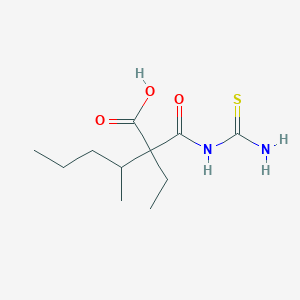
![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)